6'-Bromo-3'-fluoro-2'-hydroxyphenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, fluorine, hydroxyl, and chloride functional groups attached to a phenacyl moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride typically involves the bromination and fluorination of phenacyl chloride derivatives. One common method involves the bromination of acetophenone in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like carbon disulfide or acetic acid . The resulting brominated product is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.
Industrial Production Methods
Industrial production of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or aldehydes.
Reduction: Formation of phenacyl alcohols or hydrocarbons.
Scientific Research Applications
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins, nucleic acids, and lipids. This interaction can lead to the modification of biomolecular structures and functions, thereby influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride is unique due to its specific combination of bromine, fluorine, hydroxyl, and chloride functional groups This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(6-bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-2-5(11)8(13)7(4)6(12)3-10/h1-2,13H,3H2 |
InChI Key |
LDUQMXSOVBITQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.